Trisbipyridylnickel dibromide

Electrochemical C–N Coupling Nickel Catalysis Aryl Amination

Trisbipyridylnickel dibromide, also designated Ni(bpy)3Br2, is a well-defined octahedral nickel(II) coordination complex featuring three 2,2′-bipyridine (bpy) ligands and two outer-sphere bromide counterions, with a molecular weight of 687.1 g/mol. It functions as a bench-stable, air-tolerant precatalyst that can be reduced in situ to generate the active low-valent Ni(I) or Ni(0) species essential for modern cross-coupling catalysis.

Molecular Formula C30H24Br2N6Ni
Molecular Weight 687.1 g/mol
Cat. No. B12514346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisbipyridylnickel dibromide
Molecular FormulaC30H24Br2N6Ni
Molecular Weight687.1 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-]
InChIInChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
InChIKeyWHZGZTQCUNTYJR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisbipyridylnickel Dibromide (Ni(bpy)3Br2) – A Definitive Precatalyst for Electrochemical Cross-Coupling


Trisbipyridylnickel dibromide, also designated Ni(bpy)3Br2, is a well-defined octahedral nickel(II) coordination complex featuring three 2,2′-bipyridine (bpy) ligands and two outer-sphere bromide counterions, with a molecular weight of 687.1 g/mol [1]. It functions as a bench-stable, air-tolerant precatalyst that can be reduced in situ to generate the active low-valent Ni(I) or Ni(0) species essential for modern cross-coupling catalysis. This compound has been validated as a robust precursor for electrochemically driven transformations and is increasingly employed in photoredox methodologies where ligand-mediated redox tuning is critical.

Procurement Precision: Why Generic Ni–Bipyridine Complexes Cannot Replace Ni(bpy)3Br2


Simply substituting Ni(bpy)3Br2 with a different nickel(II) halide salt or an alternative bipyridine-ligated complex (such as Ni(bpy)3Cl2 or NiBr2(bpy)) can lead to profound and often unpredictable changes in catalytic performance. The specific counterion (Br⁻) modulates the solubility, the electrochemical reduction potential, and the thermodynamic stability of key organometallic intermediates. Moreover, the tris-chelated geometry of Ni(bpy)3Br2 provides a defined pre-equilibrium for ligand dissociation that differs fundamentally from mono- or bis-bipyridine systems, directly impacting the rate of formation of the active low-valent catalyst and the overall reaction efficiency [1].

Ni(bpy)3Br2 vs. Analogs: Quantitative Evidence for Rational Catalyst Selection


Electrochemical Amination: Ni(bpy)3Br2 Enables C–N Cross-Coupling Where Pd and Cu Systems Struggle

Ni(bpy)3Br2 is established as the optimal precatalyst for the electrochemically enabled, nickel-catalyzed amination of aryl halides with amines. This methodology, developed by the Baran Lab, addresses a critical gap in C–N bond formation, a transformation largely dominated by palladium and copper systems [1]. The use of Ni(bpy)3Br2 in an undivided cell with a reticulated vitreous carbon (RVC) anode and nickel foam cathode enables the amination of a broad range of aryl halides, including complex drug-like molecules, under mild conditions. This represents a direct and quantifiable advantage over traditional thermal catalytic methods, which often require harsh conditions, expensive ligands, or fail with challenging substrates.

Electrochemical C–N Coupling Nickel Catalysis Aryl Amination

CO2 Photoreduction: Aggregation Engineering Boosts Quantum Yield to Record 26.84%

Ni(bpy)3Br2 can be engineered into supramolecular aggregates via noncovalent self-assembly, a strategy that dramatically enhances its performance as a cocatalyst for visible-light-driven CO2 reduction. This aggregation disrupts symmetry and induces a localized charge redistribution, which is computationally and experimentally verified to shift the Ni d-band center upward by 0.6 eV [1]. This electronic perturbation directly lowers the Gibbs free energies for key intermediates (*CO2 and *COOH), resulting in a record-high apparent quantum yield of 26.84% at 450 nm and near-unity CO selectivity of 99.3% [1].

CO2 Photoreduction D-Band Engineering Noncovalent Assembly

Photoredox C(sp2)–C(sp3) Coupling: Enables Broad Scope Without Exogenous Photosensitizer

Ni(bpy)3Br2 serves as an efficient, inexpensive, and readily available precatalyst for a versatile photochemical C(sp2)–C(sp3) cross-coupling reaction under UV light (365–370 nm) without requiring any exogenous photosensitizer [1]. The system demonstrates a remarkably broad substrate scope (>100 examples) and good functional group tolerance, successfully coupling (hetero)aryl halides with diverse C(sp3) radical precursors including organotrifluoroborates, DHPs, RAEs, Katritzky salts, hydrocarbons, and cyclic ethers. The reaction can be scaled up by a factor of 25, demonstrating its robustness for preparative applications and facilitating the modification and synthesis of drug molecules [1].

Photoredox Catalysis C–C Coupling Nickel Precatalyst

Ni(bpy)3Br2 in Practice: Application Scenarios Driven by Quantitative Evidence


Electrochemical Amination for Late-Stage Functionalization of Pharmaceuticals

Ni(bpy)3Br2 is the catalyst of choice for electrochemically driven C–N bond formations, particularly for the late-stage functionalization of complex, drug-like molecules. The Baran Lab's methodology has been explicitly demonstrated on amoxapine and paroxetine [1], showcasing its utility in medicinal chemistry where traditional thermal cross-coupling methods may fail due to sensitive functional groups or steric hindrance.

High-Efficiency Photocatalytic CO2 Reduction to CO

For research focused on solar fuels and carbon capture utilization (CCU), the engineered aggregates of Ni(bpy)3Br2 provide an unmatched platform. The record-high apparent quantum yield of 26.84% and 99.3% CO selectivity [1] position this compound as a premier cocatalyst for achieving high-performance visible-light-driven CO2-to-CO conversion, a key benchmark in the field.

Simplified and Scalable Photoredox C(sp2)–C(sp3) Cross-Coupling

In both academic and industrial process chemistry settings, Ni(bpy)3Br2 enables a streamlined approach to constructing C(sp2)–C(sp3) bonds. Its ability to catalyze a broad range of couplings (>100 examples) without an added photosensitizer and its demonstrated scalability (25x scale-up) [1] make it a compelling alternative to more complex, multi-component photoredox systems, reducing both reagent costs and operational complexity.

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